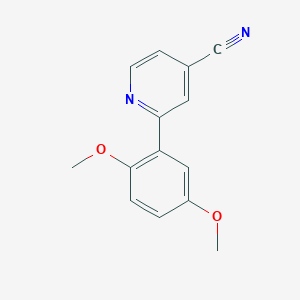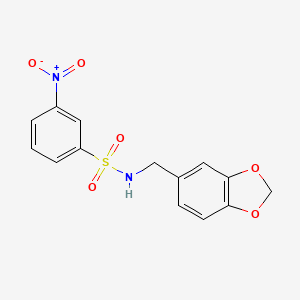![molecular formula C24H22ClN3 B5084498 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine, also known as CAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CAP belongs to the class of piperazine derivatives, which have been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities.
Wirkmechanismus
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disease research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to protect against oxidative stress by activating the Nrf2 pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects:
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects in different cell types and animal models. In cancer research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in lab experiments include its well-characterized synthesis method, its extensive pharmacological properties, and its potential therapeutic applications in various fields. However, the limitations of using 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its relatively high cost compared to other piperazine derivatives.
Zukünftige Richtungen
There are several future directions for the research on 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to explore the structure-activity relationship of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine and its analogs to optimize its pharmacological properties. Additionally, the development of new methods for the synthesis and purification of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine could improve its availability and reduce its cost. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in animal models and clinical trials could provide valuable insights into its safety and efficacy for human use.
Conclusion:
In conclusion, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. The synthesis method of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine involves the reaction between 10-chloro-9-anthracenemethanol and 4-(2-pyridyl)piperazine in the presence of a catalyst. 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to exhibit various pharmacological properties such as anti-tumor, anti-inflammatory, and neuroprotective activities. However, the use of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine in lab experiments has its advantages and limitations. Future research on 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine could provide valuable insights into its potential therapeutic applications and optimize its pharmacological properties.
Synthesemethoden
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine involves the reaction between 10-chloro-9-anthracenemethanol and 4-(2-pyridyl)piperazine in the presence of a catalyst. The reaction is carried out in a solvent, typically dichloromethane or dimethylformamide, at a specific temperature and for a specific duration. The resulting product is purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine has been found to protect against oxidative stress and inhibit the formation of amyloid-beta plaques.
Eigenschaften
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3/c25-24-20-9-3-1-7-18(20)22(19-8-2-4-10-21(19)24)17-27-13-15-28(16-14-27)23-11-5-6-12-26-23/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUVVYZAPSUSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)

![methyl N-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B5084467.png)
![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)
![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)

![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![4-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5084531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)